molecular formula C9H8Cl4N2 B1377707 3-Amino-5,7-dichloroquinoline Dihydrochloride CAS No. 1296950-84-9

3-Amino-5,7-dichloroquinoline Dihydrochloride

Cat. No.: B1377707
CAS No.: 1296950-84-9
M. Wt: 286 g/mol
InChI Key: IZAIGHXFAKDMSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5,7-dichloroquinoline dihydrochloride is a chemical compound with the empirical formula C9H6Cl2N2 · 2HCl and a molecular weight of 285.99 . This compound is known for its unique structure, which includes two chlorine atoms and an amino group attached to a quinoline ring. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

3-Amino-5,7-dichloroquinoline dihydrochloride has a wide range of applications in scientific research :

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 . The hazard statements are H301 - H318 . The precautionary statements are P280 - P301 + P310 + P330 - P305 + P351 + P338 + P310 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Amino-5,7-dichloroquinoline dihydrochloride typically involves the following steps :

    Starting Material: The synthesis begins with 2,4-diaminoquinoline.

    Chlorination: The 2,4-diaminoquinoline is reacted with hexachloroacetone to produce 3-Amino-7-chloroquinoline.

    Final Product: The 3-Amino-7-chloroquinoline is then reacted with hydrochloric acid to yield this compound.

Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5,7-dichloroquinoline dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolines, while oxidation and reduction reactions can modify the functional groups on the quinoline ring.

Mechanism of Action

The mechanism of action of 3-Amino-5,7-dichloroquinoline dihydrochloride involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison: 3-Amino-5,7-dichloroquinoline dihydrochloride is unique due to its specific substitution pattern on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, which can be advantageous for certain studies.

Properties

IUPAC Name

5,7-dichloroquinolin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2.2ClH/c10-5-1-8(11)7-3-6(12)4-13-9(7)2-5;;/h1-4H,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAIGHXFAKDMSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=CC(=C2)N)Cl)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-5,7-dichloroquinoline Dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-Amino-5,7-dichloroquinoline Dihydrochloride
Reactant of Route 3
3-Amino-5,7-dichloroquinoline Dihydrochloride
Reactant of Route 4
3-Amino-5,7-dichloroquinoline Dihydrochloride
Reactant of Route 5
3-Amino-5,7-dichloroquinoline Dihydrochloride
Reactant of Route 6
3-Amino-5,7-dichloroquinoline Dihydrochloride

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